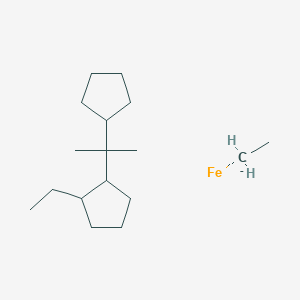
1,1-(1-Methylethylidene)BIS(Ethylferrocene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-(1-Methylethylidene)BIS(Ethylferrocene): Catocene , is an organometallic compound with the molecular formula C17H22Fe10 . It is a high-efficiency burning rate catalyst with excellent comprehensive performance, particularly in high burning rate HTPB propellants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) can be synthesized through the reaction of ferrocene with isopropylidene chloride in the presence of a base. The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 1,1-(1-Methylethylidene)BIS(Ethylferrocene) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ferrocene derivatives.
Reduction: Reduction reactions can yield different ferrocene-based products.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions include various ferrocene derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,1-(1-Methylethylidene)BIS(Ethylferrocene) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-organometallic chemistry.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of high-performance propellants and other industrial applications.
Mecanismo De Acción
The mechanism by which 1,1-(1-Methylethylidene)BIS(Ethylferrocene) exerts its effects involves its ability to act as a catalyst. The compound interacts with molecular targets and pathways, facilitating various chemical reactions. Its unique structure allows it to efficiently catalyze reactions, making it valuable in both research and industrial applications .
Comparación Con Compuestos Similares
Ferrocene: A simpler organometallic compound with similar catalytic properties.
1,1’-Diethylferrocene: Another derivative of ferrocene with different substituents.
1,1’-Dimethylferrocene: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) stands out due to its high efficiency as a burning rate catalyst and its excellent performance in high burning rate HTPB propellants. Its unique structure and properties make it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C17H33Fe- |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
1-(2-cyclopentylpropan-2-yl)-2-ethylcyclopentane;ethane;iron |
InChI |
InChI=1S/C15H28.C2H5.Fe/c1-4-12-8-7-11-14(12)15(2,3)13-9-5-6-10-13;1-2;/h12-14H,4-11H2,1-3H3;1H2,2H3;/q;-1; |
Clave InChI |
FZNYWZXKDFZPBX-UHFFFAOYSA-N |
SMILES canónico |
C[CH2-].CCC1CCCC1C(C)(C)C2CCCC2.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



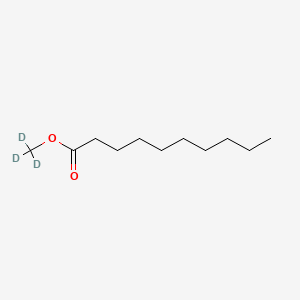
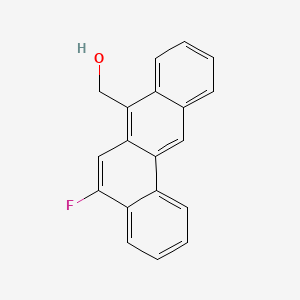
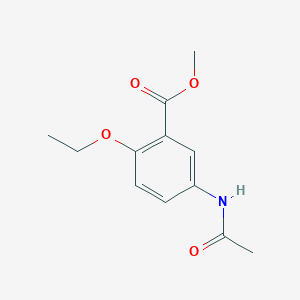
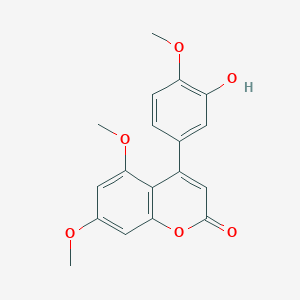
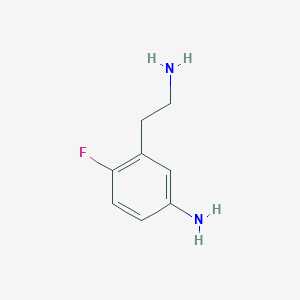

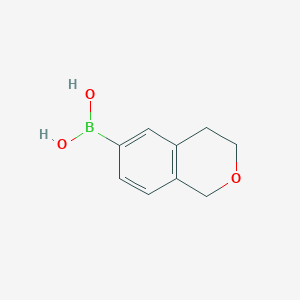
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
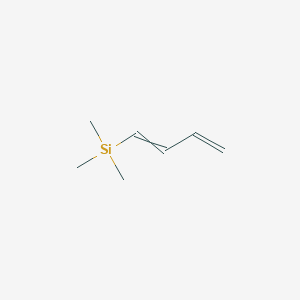
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
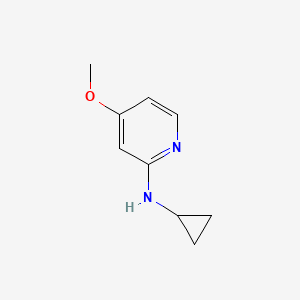
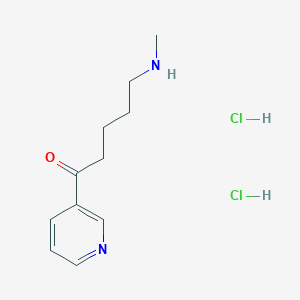
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
